2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds promise for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The subsequent steps involve nitration and methoxylation to introduce the nitro and methoxy groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce carbonyl groups .
Scientific Research Applications
2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression . The nitro group can also participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Melatonin: An indole derivative with a methoxy group, known for its role in regulating sleep-wake cycles.
Serotonin: Another indole derivative, acts as a neurotransmitter in the brain.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the nitro and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a bioactive compound .
Properties
Molecular Formula |
C19H15N3O5 |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H15N3O5/c1-27-12-8-15-11(10-20-17(15)16(9-12)22(25)26)6-7-21-18(23)13-4-2-3-5-14(13)19(21)24/h2-5,8-10,20H,6-7H2,1H3 |
InChI Key |
RUEQMJSFJFHIAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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